4-(2,4,6-trimethyl-3-nitrophenyl)sulfonylmorpholine
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Overview
Description
4-(2,4,6-Trimethyl-3-nitrophenyl)sulfonylmorpholine is an organic compound that features a morpholine ring substituted with a sulfonyl group attached to a 2,4,6-trimethyl-3-nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,6-trimethyl-3-nitrophenyl)sulfonylmorpholine typically involves the reaction of morpholine with 2,4,6-trimethyl-3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,4,6-Trimethyl-3-nitrophenyl)sulfonylmorpholine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Reduction of the nitro group: 4-(2,4,6-Trimethyl-3-aminophenyl)sulfonylmorpholine.
Reduction of the sulfonyl group: 4-(2,4,6-Trimethyl-3-nitrophenyl)sulfidemorpholine.
Substitution reactions: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,4,6-Trimethyl-3-nitrophenyl)sulfonylmorpholine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide linkages.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2,4,6-trimethyl-3-nitrophenyl)sulfonylmorpholine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The nitro group can undergo redox reactions, generating reactive intermediates that can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenyl)sulfonylmorpholine: Similar structure but lacks the trimethyl substitution.
4-(3-Nitrophenyl)sulfonylmorpholine: Similar structure but with the nitro group in a different position.
4-(2,4-Dinitrophenyl)sulfonylmorpholine: Contains an additional nitro group, leading to different reactivity.
Uniqueness
4-(2,4,6-Trimethyl-3-nitrophenyl)sulfonylmorpholine is unique due to the presence of three methyl groups on the phenyl ring, which can influence its steric and electronic properties. This substitution pattern can affect the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-(2,4,6-trimethyl-3-nitrophenyl)sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-9-8-10(2)13(11(3)12(9)15(16)17)21(18,19)14-4-6-20-7-5-14/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGPDIAZTIGYNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1[N+](=O)[O-])C)S(=O)(=O)N2CCOCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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